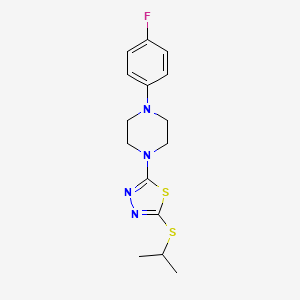

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(isopropylthio)-1,3,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-propan-2-ylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4S2/c1-11(2)21-15-18-17-14(22-15)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQZVVKOBZXWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiosemicarbazide Formation

Reacting hydrazine hydrate with carbon disulfide in ethanol yields potassium hydrazinecarbodithioate, which is subsequently treated with hydrochloric acid to form 5-amino-1,3,4-thiadiazole-2-thiol.

- Step 1 : Hydrazine hydrate (32 mmol) and carbon disulfide (55 mmol) are stirred in ethanol with potassium hydroxide (55 mmol) at room temperature for 12 hours.

- Step 2 : The intermediate potassium dithiocarbazinate is acidified with HCl, precipitating 5-amino-1,3,4-thiadiazole-2-thiol (Yield: 68–75%).

Halogenation for Substitution

To enable nucleophilic substitution at position 2, the thiol group is replaced with a chloride using phosphorus oxychloride (POCl₃):

$$

\text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{POCl}_3 \xrightarrow{\Delta} \text{5-Amino-2-chloro-1,3,4-thiadiazole} + \text{HCl} + \text{S}

$$

This chlorinated intermediate is critical for introducing the piperazine moiety.

Installation of the Isopropylthio Group

The isopropylthio group at position 5 is introduced via alkylation of the thiol intermediate or through a thiol-displacement reaction.

Thiol-Alkylation Approach

5-Amino-1,3,4-thiadiazole-2-thiol is treated with isopropyl bromide in the presence of a base:

$$

\text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{(CH}3\text{)}2\text{CHBr} \xrightarrow{\text{NaOH, EtOH}} \text{5-(Isopropylthio)-1,3,4-thiadiazole-2-amine}

$$

Conditions :

- Base : Sodium hydroxide (2 equiv).

- Solvent : Ethanol.

- Temperature : 60°C for 6 hours.

- Yield : 65–70%.

Displacement of Halogens

If the thiadiazole is halogenated at position 5, isopropylthiol can displace the halide under basic conditions:

$$

\text{5-Bromo-1,3,4-thiadiazole-2-amine} + \text{(CH}3\text{)}2\text{CHSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(Isopropylthio)-1,3,4-thiadiazole-2-amine}

$$

Optimization :

Final Assembly and Purification

The two substituents can be introduced sequentially or concurrently, depending on the stability of intermediates. A preferred route involves:

- Chlorination at position 2.

- Piperazine substitution.

- Thiolation at position 5.

Example Protocol :

- Chlorination : Treat 5-amino-1,3,4-thiadiazole-2-thiol with POCl₃ to obtain 2-chloro-5-amino-1,3,4-thiadiazole.

- Piperazine Coupling : React with 4-(4-fluorophenyl)piperazine in acetone/K₂CO₃.

- Thiolation : Alkylate with isopropyl bromide in ethanol/NaOH.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product (Purity: >95%).

- Recrystallization from ethanol yields crystalline material suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.10 (s, 1H, NH), 3.45–3.30 (m, 8H, piperazine-H), 2.95 (sep, 1H, SCH(CH₃)₂), 1.35 (d, 6H, CH(CH₃)₂).

- ¹³C NMR : δ 165.2 (C-2), 159.8 (C-5), 135.6–115.2 (Ar-C), 54.3 (piperazine-C), 33.1 (SCH(CH₃)₂), 22.4 (CH₃).

- FT-IR : ν 3250 (N-H), 2920 (C-H), 1605 (C=N), 1220 (C-F).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar thiadiazole core and dihedral angles between substituents (e.g., 15.8° between piperazine and fluorophenyl groups).

Challenges and Optimization Strategies

- Regioselectivity : Competing substitutions at positions 2 and 5 necessitate careful control of stoichiometry and reaction order.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate piperazine substitution but may require higher temperatures.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in thiol-alkylation steps.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory potential. Modifications to the piperazine or thioether groups could enhance selectivity and potency.

Analyse Chemischer Reaktionen

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(isopropylthio)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring or the piperazine ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in various studies:

Case Studies

- In vitro Studies : A study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against human leukemia and breast cancer cell lines, indicating potential for therapeutic use in these malignancies .

- In vivo Studies : Animal models treated with thiadiazole compounds showed reduced tumor growth and improved survival rates compared to control groups .

Neuropharmacological Applications

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are often explored for their antidepressant and anxiolytic effects.

Research Findings

- Anxiolytic Effects : Preliminary studies indicate that similar compounds can modulate serotonin receptors, potentially leading to anxiolytic effects .

- Antidepressant Activity : Some derivatives have been linked to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation .

Data Table: Biological Activities of Thiadiazole Derivatives

Wirkmechanismus

The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(isopropylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the piperazine ring are known to interact with biological receptors, enzymes, and proteins, leading to various biological effects. The thiadiazole ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity for target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(isopropylthio)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

2-(4-(4-Fluorophenyl)piperazin-1-yl)ethanamine: This compound shares the fluorophenylpiperazine moiety but lacks the thiadiazole ring, resulting in different chemical and biological properties.

2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid: This compound contains a similar piperazine ring but is attached to a benzoic acid moiety instead of a thiadiazole ring, leading to distinct applications and activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to other related compounds.

Biologische Aktivität

The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(isopropylthio)-1,3,4-thiadiazole is a member of the thiadiazole family, known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its antiplatelet activity and other pharmacological properties.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazones with various electrophiles. In the case of the target compound, it was synthesized through a multi-step process involving piperazine derivatives and isopropylthio groups. The synthetic route often includes:

- Formation of Thiadiazole Ring : Utilizing thiosemicarbazones as intermediates.

- Substitution Reactions : Incorporating the piperazine moiety and fluorinated phenyl groups.

Antiplatelet Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antiplatelet activity. For instance, a related compound showed an IC50 value of 39 ± 11 µM in inhibiting platelet aggregation induced by adenosine diphosphate (ADP) . The interaction with P2Y12 receptors was confirmed via molecular docking studies, indicating potential as a lead compound for developing new antiplatelet agents.

Other Pharmacological Activities

Thiadiazole derivatives have been noted for various biological activities including:

- Antimicrobial Activity : Some analogs have shown effectiveness against bacterial strains and fungi.

- Anticancer Properties : Certain thiadiazoles have demonstrated cytotoxic effects on cancer cell lines.

- Antiviral Effects : Research indicates potential antiviral activity against specific viruses.

Case Study 1: Antiplatelet Activity

In a study aimed at discovering new antiplatelet agents, several thiadiazole derivatives were synthesized and evaluated. Among them, the compound exhibited remarkable inhibition of platelet aggregation in vitro. Its efficacy was compared to established antiplatelet drugs like clopidogrel and aspirin, suggesting it could be a promising candidate for further development .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiadiazole derivatives. The target compound was tested against various pathogens, showing significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its potency .

Table 1: Biological Activities of Thiadiazole Derivatives

Q & A

Basic: What are the standard synthetic routes for 2-(4-(4-fluorophenyl)piperazin-1-yl)-5-(isopropylthio)-1,3,4-thiadiazole?

Methodological Answer:

The synthesis typically involves cyclization and alkylation steps. For the thiadiazole core, phosphorous oxychloride (POCl₃) is commonly used to cyclize thiosemicarbazide derivatives with substituted benzoic acids (e.g., fluorophenyl derivatives) under reflux . The isopropylthio group is introduced via alkylation of thione intermediates with isopropyl iodide. However, yields for secondary alkyl halides (e.g., isopropyl iodide) are often low (~25%) due to competing cyclization reactions; optimization with crown ethers (e.g., 18-crown-6) or phase-transfer catalysts (e.g., Bu₄NBr) in dioxane can improve efficiency . Piperazine incorporation is achieved by nucleophilic substitution or Mannich-type reactions using formaldehyde and substituted piperazines .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

Structural characterization employs:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond in thiadiazole ~1.70 Å) and confirms stereochemistry .

- Elemental analysis : Validates purity (>95%) by comparing calculated vs. experimental C, H, N, S content .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 386.12) .

Advanced: How can researchers address low yields in the alkylation step of the isopropylthio group?

Methodological Answer:

Low yields (~25%) arise from steric hindrance with secondary alkyl halides. Strategies include:

- Catalytic additives : KI or Bu₄NBr enhances nucleophilicity, while crown ethers (e.g., 15-crown-5) stabilize transition states .

- Solvent optimization : Dioxane or THF improves solubility of intermediates compared to ethanol .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions, though extended reaction times may be needed .

Advanced: What computational methods predict the compound’s bioactivity and target interactions?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase domains). For example, thiadiazole derivatives show affinity for ERK2 (binding energy ≤−8.5 kcal/mol) via hydrogen bonds with Glu71 and hydrophobic interactions .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to correlate reactivity with bioactivity .

- QSAR models : Relate substituent effects (e.g., fluorophenyl electron-withdrawing groups) to anticancer IC₅₀ values (e.g., <10 μM in MGC803 cells) .

Advanced: How can solubility challenges in pharmacological assays be mitigated?

Methodological Answer:

The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Solutions include:

- Salt formation : Hydrochloride salts improve solubility in PBS (pH 7.4) by >50% .

- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance bioavailability without cytotoxicity .

- Nanoformulation : Liposomal encapsulation (e.g., DPPC liposomes) increases cellular uptake, as demonstrated for similar thiadiazoles .

Advanced: How to reconcile contradictory bioactivity data across cell lines?

Methodological Answer:

Discrepancies (e.g., IC₅₀ = 5.3 μM in MGC803 vs. 15 μM in A549 cells) may stem from:

- Cell-specific expression : Variations in target proteins (e.g., ERK pathway activation in NSCLC vs. glioblastoma) .

- Assay conditions : MTT vs. ATP-based assays yield differing viability thresholds; normalize results to positive controls (e.g., 5-fluorouracil) .

- Metabolic stability : Hepatic microsome studies (e.g., human S9 fraction) identify degradation pathways affecting potency .

Advanced: What spectroscopic techniques elucidate dual fluorescence effects in this compound?

Methodological Answer:

Dual fluorescence (e.g., emission at 420 nm and 550 nm) arises from excited-state intramolecular proton transfer (ESIPT). Techniques include:

- Time-resolved fluorescence : Lifetimes (τ₁ ~1.2 ns, τ₂ ~4.5 ns) distinguish tautomeric states .

- Solvatochromism : Solvent polarity (e.g., DMSO vs. hexane) shifts emission maxima, confirming charge-transfer transitions .

- Temperature-dependent studies : Cooling to 77 K stabilizes keto-enol forms, resolved via fluorescence anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.